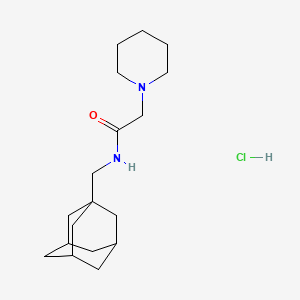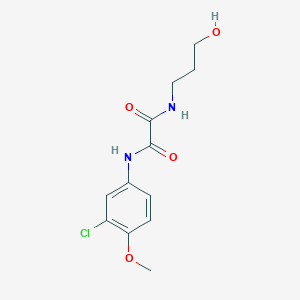
5-(4-fluorobenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-fluorobenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazolidinone derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 5-(4-fluorobenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been reported to exert its pharmacological effects through various mechanisms. For example, it has been shown to inhibit the activity of various enzymes and proteins such as cyclooxygenase-2, lipoxygenase, and HIV-1 reverse transcriptase.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to exhibit potent antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, it has also been shown to exhibit anti-inflammatory activity by inhibiting the production of various inflammatory mediators such as prostaglandins and leukotrienes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-(4-fluorobenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potent pharmacological activity. This compound has been shown to exhibit potent antitumor, anti-inflammatory, and antiviral activities, making it a valuable tool for researchers studying these areas. However, one of the limitations of using this compound is its potential toxicity. Therefore, it is important to use appropriate safety measures when handling this compound in the lab.
Zukünftige Richtungen
There are several future directions for research on 5-(4-fluorobenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one. One of the most promising areas of research is the development of this compound as an antidiabetic agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential applications in other areas such as neurodegenerative diseases and cardiovascular disorders. Furthermore, the development of novel synthetic methods for this compound could also lead to the discovery of new derivatives with improved pharmacological activity.
Synthesemethoden
Several methods have been reported for the synthesis of 5-(4-fluorobenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one. One of the most common methods involves the reaction of 4-fluorobenzaldehyde, 3-pyridinemethanol, and 2-aminothiazole in the presence of a catalyst such as trifluoroacetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(4-fluorobenzylidene)-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent antitumor, anti-inflammatory, and antiviral activities. Additionally, it has also been studied for its potential use as an antidiabetic agent.
Eigenschaften
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2OS2/c17-13-5-3-11(4-6-13)8-14-15(20)19(16(21)22-14)10-12-2-1-7-18-9-12/h1-9H,10H2/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTUMCWUNDRGIX-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate](/img/structure/B5220705.png)
![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5220718.png)
![2-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5220721.png)

![(2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5220742.png)

![N-[(4-bromophenoxy)acetyl]alanine](/img/structure/B5220763.png)
![N'-cyclopentyl-N-methyl-N-[4-(4-morpholinyl)butyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5220773.png)
![N,N-diethyl-3-({[(3-methyl-1H-indol-2-yl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B5220789.png)
![1-(2-fluorophenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5220791.png)
![dimethyl 5-{[3,5-bis(trifluoromethyl)benzoyl]amino}isophthalate](/img/structure/B5220792.png)
![6-benzyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5220793.png)

![{4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetonitrile](/img/structure/B5220797.png)